molecular formula C11H15ClN2 B13618922 1-(2-Chlorophenyl)-4-piperidinamine

1-(2-Chlorophenyl)-4-piperidinamine

Cat. No.: B13618922
M. Wt: 210.70 g/mol
InChI Key: CCKGRVQBGOKFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the synthesis of various organic compounds, including medicinal products. The presence of the 2-chlorophenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-chlorophenyl)piperidin-4-amine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxides of 1-(2-chlorophenyl)piperidin-4-amine.

    Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or interact with neurotransmitter receptors, resulting in altered cellular responses.

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)piperidin-4-amine: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.

    1-(2-Bromophenyl)piperidin-4-amine: Contains a bromine atom, which may result in different reactivity and biological activity.

    1-(2-Methylphenyl)piperidin-4-amine: The presence of a methyl group instead of chlorine affects the compound’s steric and electronic properties.

The uniqueness of 1-(2-chlorophenyl)piperidin-4-amine lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

1-(2-chlorophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2

InChI Key

CCKGRVQBGOKFJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.